

Physical and chemical properties of 3,5-di-tert-butylchalcone 4'-carboxylic acid

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Compound of Interest

Compound Name: 3,5-Di-tert-butylchalcone 4'-carboxylic acid

Cat. No.: B1668563

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An In-depth Technical Guide to 3,5-di-tert-butylchalcone 4'-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-di-tert-butylchalcone 4'-carboxylic acid, with the IUPAC name 4-[(E)-3-(3,5-di-tert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid, is a chalcone derivative with potential applications in medicinal chemistry and materials science.^{[1][2]} This technical guide provides a comprehensive overview of its physical and chemical properties, a proposed synthesis protocol, and an exploration of its potential biological activities, with a focus on its antioxidant and anti-inflammatory effects. Due to the limited availability of experimental data for this specific compound, some properties are inferred from the general characteristics of chalcones and carboxylic acids.

Chemical and Physical Properties

While specific experimental data for **3,5-di-tert-butylchalcone 4'-carboxylic acid** is not readily available in the literature, its fundamental properties can be summarized. Further experimental validation is required for precise values.

General Properties

Property	Value/Information	Source
IUPAC Name	4-[(E)-3-(3,5-di-tert-butylphenyl)-3-oxoprop-1-enyl]benzoic acid	[1][2]
Synonyms	(E)-4-(3-(3,5-Di-tert-butylphenyl)-3-oxoprop-1-en-1-yl)benzoic acid	[3]
CAS Number	110368-33-7	[3]
Molecular Formula	C ₂₄ H ₂₈ O ₃	[1][2]
Molecular Weight	364.48 g/mol	[3]
Appearance	Expected to be a solid at room temperature.	Inferred from similar compounds.
Purity	Commercially available at 98% purity.	[3]
Storage	Sealed in a dry environment at room temperature.	[3]

Predicted Physicochemical Properties

The following table presents computed physicochemical properties, which can serve as estimates in the absence of experimental data.

Property	Predicted Value	Notes
Melting Point	Not available.	
Boiling Point	Not available.	[3]
Solubility	Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol; likely insoluble in water.	Based on the general solubility of chalcones and carboxylic acids.[4]

Synthesis and Characterization

A specific, detailed experimental protocol for the synthesis of **3,5-di-tert-butylchalcone 4'-carboxylic acid** is not published. However, a plausible route is via a Claisen-Schmidt condensation reaction.

Proposed Synthesis Protocol: Claisen-Schmidt Condensation

This protocol is a standard method for the synthesis of chalcones.

- Reaction:
 - Reactants: 3',5'-di-tert-butylacetophenone and 4-formylbenzoic acid.
 - Catalyst: A base such as sodium hydroxide or potassium hydroxide.
 - Solvent: A protic solvent such as ethanol or methanol.
- Illustrative Procedure:
 - Dissolve equimolar amounts of 3',5'-di-tert-butylacetophenone and 4-formylbenzoic acid in ethanol.
 - Slowly add an aqueous solution of sodium hydroxide to the stirred mixture at room temperature.

- Continue stirring for several hours until the reaction is complete (monitoring by TLC is recommended).
- Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.
- Collect the solid product by filtration, wash with water, and dry.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Spectral Characterization (Anticipated)

While specific spectra are not available, the following are the expected characteristic signals based on the structure of the molecule.

- ^1H NMR:
 - Singlets for the tert-butyl protons.
 - Doublets for the vinylic protons of the chalcone backbone (with a coupling constant characteristic of a trans-configuration).
 - Aromatic protons in their respective regions.
 - A broad singlet for the carboxylic acid proton.
- ^{13}C NMR:
 - Signals for the carbonyl carbon and the carbons of the α,β -unsaturated system.
 - Signals for the quaternary and methine carbons of the tert-butyl groups.
 - Aromatic carbon signals.
 - A signal for the carboxylic acid carbon.
- FT-IR:
 - A broad O-H stretching band for the carboxylic acid.

- A strong C=O stretching band for the ketone.
- A C=O stretching band for the carboxylic acid.
- C=C stretching bands for the aromatic rings and the enone system.[5][6]
- C-H stretching and bending vibrations for the aromatic and aliphatic parts.
- Mass Spectrometry:
 - A molecular ion peak corresponding to the molecular weight of the compound.
 - Fragmentation patterns characteristic of chalcones and benzoic acids.

Biological Activity and Potential Signaling Pathways

Chalcones are a class of compounds known for a wide range of biological activities, including antioxidant and anti-inflammatory properties. The bulky 3,5-di-tert-butylphenyl group in the target molecule is a known antioxidant motif.

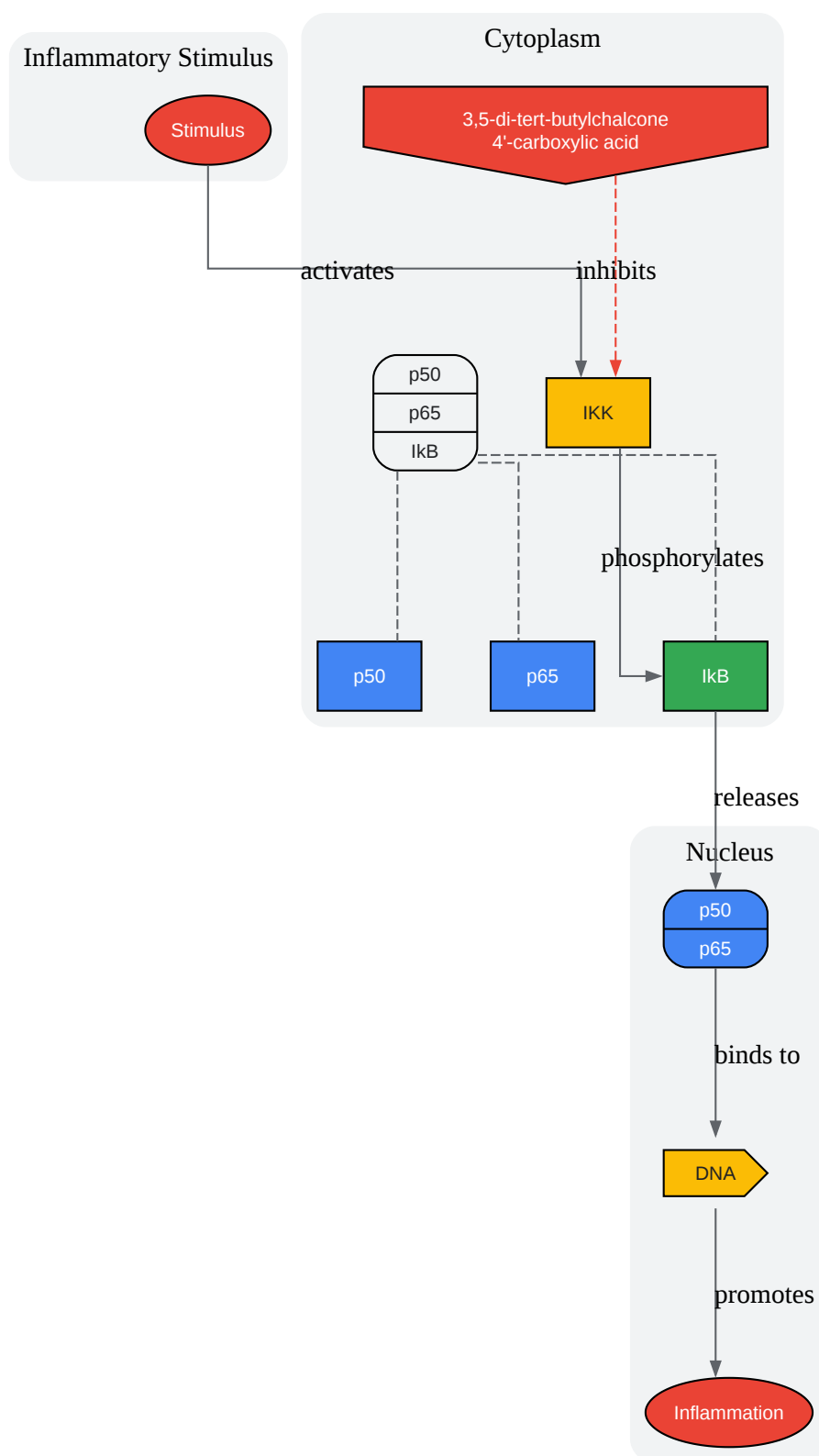
Antioxidant and Anti-inflammatory Potential

Compounds with structures similar to **3,5-di-tert-butylchalcone 4'-carboxylic acid** are known to be free radical scavengers, which can protect cells from oxidative stress.[7] Chalcones have also been reported to exhibit anti-inflammatory effects through various mechanisms.[3]

Hypothetical Signaling Pathway: Inhibition of NF-κB

A plausible mechanism for the anti-inflammatory activity of chalcones involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8][9] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

Below is a DOT script for a diagram illustrating a hypothetical inhibition of the canonical NF-κB pathway by **3,5-di-tert-butylchalcone 4'-carboxylic acid**.



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Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

3,5-di-tert-butylchalcone 4'-carboxylic acid is a molecule of interest with predicted antioxidant and anti-inflammatory properties. While specific experimental data is currently lacking in the public domain, this guide provides a foundational understanding based on its chemical structure and the known properties of related compounds. Further research is warranted to experimentally determine its physicochemical properties, optimize its synthesis, and fully elucidate its biological mechanisms of action. This will be crucial for unlocking its potential in drug discovery and development.

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